Product packaging for 7-Methyl-oct-6-en-1-ol(Cat. No.:CAS No. 646-17-3)

7-Methyl-oct-6-en-1-ol

Cat. No.: B8457197
CAS No.: 646-17-3
M. Wt: 142.24 g/mol
InChI Key: AAKBYYSSEPSTTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-oct-6-en-1-ol is an organic compound with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . It is supplied as a clear liquid that should be stored sealed in a dry environment at room temperature . This substance is recognized by its CAS Registry Number 646-17-3 and other identifiers including DTXSID10486790 . As a specialist biochemical, this compound is utilized in research and development settings, particularly in the synthesis of more complex molecules and as a building block or intermediate in pharmaceutical and chemical studies . This product is intended for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to their institution's safety protocols when handling this chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O B8457197 7-Methyl-oct-6-en-1-ol CAS No. 646-17-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646-17-3

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

7-methyloct-6-en-1-ol

InChI

InChI=1S/C9H18O/c1-9(2)7-5-3-4-6-8-10/h7,10H,3-6,8H2,1-2H3

InChI Key

AAKBYYSSEPSTTE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCCCO)C

Origin of Product

United States

Natural Occurrence, Isolation, and Biosynthetic Pathways of 7 Methyl Oct 6 En 1 Ol

Elucidation of Natural Presence and Distribution

The presence of 7-methyl-oct-6-en-1-ol has been identified in the essential oils of several plant species and detected in various biological emissions. Its discovery and characterization have been facilitated by modern analytical techniques.

This compound can be derived from natural sources, most notably from the essential oils of aromatic plants. evitachem.com The isolation process typically involves extraction methods such as hydrodistillation or solvent extraction of plant materials, followed by analytical techniques to separate and identify the individual components. Gas chromatography coupled with mass spectrometry (GC-MS) is a primary tool for the identification of volatile compounds like this compound from complex mixtures. d-nb.inforesearchgate.netresearchgate.net For instance, studies on the chemical composition of various plant extracts have successfully identified this compound among a myriad of other volatile organic compounds (VOCs). researchopenworld.comresearchgate.net

A study on the hydrophilic volatile compounds from the various organs of Ilex cornuta Lindl. & Paxton identified a range of compounds, showcasing the diversity of volatiles within a single plant. researchopenworld.com Similarly, research on Artemisia arborescens L. involved the extraction and identification of bioactive constituents from both polar and non-polar extracts, highlighting the importance of solvent choice in isolating specific compounds. notulaebotanicae.ro

Table 1: Botanical Sources of Compounds Related to this compound

Plant Species Related Compound Identified Extraction Method Analytical Technique
Ilex cornuta Lindl. & Paxton Hydrophilic volatile compounds Water reflux extraction GC-MS
Artemisia arborescens L. Bioactive constituents Soxhlet extraction (Methanol, Petroleum ether) GC-MS

This table is interactive. Click on the headers to sort.

Beyond its presence in plant essential oils, this compound and related volatile organic compounds (VOCs) are detected in various biological volatilomes, which are the complete set of volatile compounds emitted by an organism. These emissions play crucial roles in chemical communication. researchgate.net For example, the analysis of human breath has gained interest for the non-invasive diagnosis of diseases, as the profile of VOCs can change with physiological state or infection. nih.govfrontiersin.org

The study of volatilomes extends to microorganisms, where specific VOCs can serve as biomarkers for bacterial infections. frontiersin.org For instance, different bacterial species have been shown to produce unique volatile profiles. frontiersin.org The detection of these compounds often involves sophisticated sampling techniques, such as solid-phase microextraction (SPME), followed by GC-MS analysis. nih.govmdpi.com

Table 2: Detection of Related Volatile Compounds in Biological Samples

Biological Sample Detected Compound(s) Significance
Human Breath Various VOCs Potential for non-invasive disease diagnosis
Fecal Samples Dimethyl disulfide, p-menth-1-en-8-ol Biomarkers for Vibrio cholerae infection frontiersin.org
Fecal Samples 1-Octen-3-ol Biomarker for Campylobacter jejuni infection frontiersin.org

This table is interactive. Click on the headers to sort.

Investigation of Biosynthetic Mechanisms and Precursors

The formation of this compound in nature is a result of specific biochemical pathways involving enzymes and metabolic intermediates.

The biosynthesis of terpenoids, including this compound, generally originates from the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway, which produce the basic five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). tandfonline.com These precursors are then assembled by terpene synthases to create the vast diversity of terpene structures. beilstein-journals.org

Enzymes such as kinases and decarboxylases are crucial in the initial steps of the MVA pathway. nih.gov Subsequent modifications, such as hydroxylations, are often catalyzed by cytochrome P450 monooxygenases. nih.gov While the specific enzymatic steps leading directly to this compound are not extensively detailed in the provided results, the general principles of terpenoid biosynthesis provide a framework for its formation. For example, the biosynthesis of other monoterpenoids like citronellol (B86348) involves the reduction of geranial or neral, which are derived from geranyl pyrophosphate (GPP). nih.gov It is plausible that a similar pathway involving the reduction of a corresponding aldehyde or ketone precursor leads to this compound.

The biosynthesis of this compound likely proceeds through a series of metabolic intermediates. The core structure suggests a relationship to other C9 or C10 irregular terpenoids. The fundamental precursors for terpenoid biosynthesis are IPP and DMAPP, which are condensed to form geranyl pyrophosphate (GPP) for monoterpenes. tandfonline.combeilstein-journals.org

Within the broader context of lipid metabolism, fatty acids can also serve as precursors to volatile alcohols. For instance, the C8 alcohol, oct-1-en-3-ol, is known to be formed from the lipoxygenase (LOX) pathway acting on fatty acids in marine algae. mdpi.com This suggests that alternative pathways, besides the classical terpenoid routes, could potentially contribute to the formation of structurally similar alcohols.

Related biogenic alcohols that share structural similarities or biosynthetic origins with this compound include citronellol (3,7-dimethyl-oct-6-en-1-ol) and various other methylated octenol derivatives. nih.gov The study of these related compounds helps to elucidate the potential enzymatic machinery and precursor molecules involved in the biosynthesis of this compound.

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
7-methyloct-6-en-1-yne
3,7-dimethyl-oct-6-en-1-yn-3-ol
2,4,7-trimethyloct-6-en-1-ol
3,7-Dimethyloct-6-en-1-yl methyl carbonate
6-Octen-3-one, 7-methyl-
Citronellol
Oct-1-en-3-ol
Isopentenyl pyrophosphate (IPP)
Dimethylallyl pyrophosphate (DMAPP)

This table is interactive. Click on the headers to sort.

Synthetic Methodologies and Advanced Chemical Transformations of 7 Methyl Oct 6 En 1 Ol

Chemical Synthesis of 7-Methyl-oct-6-en-1-ol

The synthesis of this compound, a valuable monoterpenoid alcohol, is approached through various chemical strategies aimed at achieving high efficiency, purity, and specific stereochemical outcomes. These methodologies range from metal-catalyzed reactions to complex multistep syntheses designed to produce not only the target molecule but also its structurally related analogues.

Development of Catalytic Synthesis Routes Utilizing Metal Catalysts for High Yield and Purity

Metal catalysts are pivotal in the industrial production of related terpenoid alcohols, offering pathways to high yields and purity. For instance, the synthesis of citronellol (B86348), an isomer of this compound, is extensively performed through the partial hydrogenation of geraniol (B1671447) or nerol. wikipedia.org This process commonly employs copper chromite catalysts to selectively reduce one of the two carbon-carbon double bonds. wikipedia.org

Palladium and platinum catalysts are also utilized, particularly in oxidation and hydrogenation reactions that may form part of a synthetic route. elsevier.es For example, palladium-catalyzed coupling reactions are fundamental in building the carbon skeleton of complex molecules and are frequently used in modern organic synthesis. elsevier.es Furthermore, copper catalysts are employed in the isomerization of allylic alcohols, such as the conversion of 2,7-octadien-1-ol (B1588117) to 7-octen-1-al, demonstrating their utility in manipulating double bond positions within a carbon chain to achieve a desired structure. google.com Such catalytic systems are instrumental in developing efficient and selective syntheses for compounds like this compound.

Catalyst TypeReactionRelevance to this compound SynthesisReference
Copper ChromitePartial HydrogenationUsed for hydrogenating geraniol/nerol to citronellol, a structural isomer. Demonstrates selective C=C bond reduction. wikipedia.org
Palladium(II)Overman Rearrangement / Coupling ReactionsCatalyzes C-C and C-N bond formation, essential for building complex analogues from simpler precursors like substituted hept-2-en-6-yn-1-ols. rsc.org
CopperIsomerizationUsed to isomerize allylic alcohols, indicating potential for modifying double bond positions in precursors. google.com
Ruthenium(II)Ring Closing Enyne MetathesisUsed in tandem with palladium catalysis to create complex cyclic analogues from linear enyne alcohols. rsc.org

Exploration of Stereoselective Synthetic Approaches for Enantiomeric Control

Stereoselective synthesis is crucial for obtaining specific enantiomers of chiral molecules, which can exhibit distinct biological activities and properties. Methodologies such as the Sharpless asymmetric dihydroxylation and the use of chiral auxiliaries are prominent strategies for achieving enantiomeric control. semanticscholar.org These techniques have been successfully applied to the synthesis of various natural products, including flavonoids and terpenes. semanticscholar.orgmdpi.com

For example, the stereospecific acid-catalyzed cyclization of chiral epoxy alcohols, derived from enantiomers of linalool, is a key step in synthesizing the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol. mdpi.com This demonstrates how a chiral precursor from the "chiral pool" can direct the formation of a specific stereocenter. Similarly, catalyst-controlled asymmetric conjugate additions to thioesters have been employed to precisely set key stereocenters in the synthesis of complex natural products like the baulamycins. nih.gov These principles are directly applicable to the synthesis of specific enantiomers of this compound by selecting appropriate chiral catalysts or starting materials.

Multistep Organic Synthesis Strategies for Analogues and Related Structures

The synthesis of analogues and related structures of this compound often requires sophisticated, multistep strategies. These routes allow for the systematic modification of the molecular scaffold to explore structure-activity relationships or to create novel compounds with desired properties.

One documented multistage route to synthesize 7-methyl-6-octen-3-one, a ketone analogue, involves a sequence of Grignard addition, oxidation, alkylation, and dehydrohalogenation starting from 4-chlorobutyryl chloride. This highlights a classic approach to building a complex carbon skeleton from simpler, commercially available starting materials.

More advanced strategies involve tandem catalytic processes. For instance, a one-pot, three-step process has been developed for the diastereoselective synthesis of highly substituted aminobicyclo[4.3.0]nonanes. rsc.org This sequence begins with C-7 substituted hept-2-en-6-yn-1-ols, which undergo a palladium(II)-catalyzed Overman rearrangement, followed by a ruthenium(II)-catalyzed ring-closing enyne metathesis, and finally a Diels-Alder reaction. rsc.org Such tandem reactions provide an efficient pathway to complex molecular architectures from relatively simple linear precursors related to this compound.

Derivatization and Functional Group Interconversions of this compound

The primary alcohol functional group in this compound is a versatile handle for a wide range of chemical transformations. These derivatization reactions allow for the synthesis of a diverse array of related compounds, including aldehydes, ketones, carboxylic acids, ethers, esters, and halogenated derivatives.

Oxidation Pathways to Related Aldehydic, Ketonic, and Carboxylic Acid Derivatives

The oxidation of the primary alcohol group in this compound can yield either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. libretexts.org

Controlled oxidation, often using reagents like pyridinium (B92312) chlorochromate (PCC) in an organic solvent, will convert the primary alcohol to the corresponding aldehyde, 7-methyl-oct-6-en-1-al. To achieve this, it is often necessary to remove the aldehyde from the reaction mixture as it forms to prevent further oxidation. libretexts.org

For full oxidation to the carboxylic acid (7-methyl-oct-6-en-1-oic acid), stronger oxidizing agents or different reaction conditions are required. A common laboratory method uses an acidified solution of potassium dichromate(VI), where the alcohol is first oxidized to the aldehyde, which is then further oxidized to the carboxylic acid. libretexts.org Catalytic systems, such as those employing heteropolyacids like HPA-2 in the presence of dioxygen, have also been shown to be highly effective for the oxidation of aldehydes to carboxylic acids. researchgate.net While there is a ketone analogue, 7-methyl-oct-6-en-3-one, it is typically synthesized via other routes rather than direct oxidation of the primary alcohol.

Target DerivativeOxidizing Agent/SystemReaction ConditionsReference
Aldehyde (7-methyl-oct-6-en-1-al)Pyridinium chlorochromate (PCC)Excess alcohol, distillation of aldehyde as it forms. libretexts.org
Carboxylic Acid (7-methyl-oct-6-en-1-oic acid)Acidified Potassium Dichromate(VI)Excess oxidizing agent, often with heating. libretexts.org
Carboxylic Acid (from aldehyde)HPA-2 / O₂Catalytic system with dioxygen as the oxidant. researchgate.net

Exploration of Ether, Ester, and Halogenated Derivative Synthesis

The hydroxyl group of this compound serves as a key site for the synthesis of various derivatives through functional group interconversion.

Ester Synthesis: Esters are readily formed by reacting the alcohol with a carboxylic acid or, more commonly, a more reactive acyl derivative like an acid chloride or anhydride. For example, methyl carbonate derivatives of the related compounds citronellol and geraniol have been synthesized, demonstrating a pathway to carbonate esters. justia.com A general and efficient method for creating aryloxyalkyl esters involves the reaction of phenolic esters with halogenated alcohols, showcasing acyl transfer mechanisms that could be adapted for synthesis. researchgate.netmdpi.com

Ether Synthesis: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis, which involves converting the alcohol to its alkoxide and reacting it with an alkyl halide. The preparation of 1-halogenated ethers from alcohols is a known process, often using reagents like formaldehyde (B43269) in the presence of a hydrohalic acid. google.com These halogenated ethers can then react with other alcohols to form more complex ether structures.

Halogenated Derivative Synthesis: The alcohol can be converted into a halogenated derivative (e.g., 1-chloro-7-methyl-oct-6-ene) by reaction with various halogenating agents. Thionyl chloride (SOCl₂) or hydrohalic acids like hydrogen chloride (HCl) are commonly used for this transformation. google.com These halogenated alkanes are versatile intermediates themselves, suitable for subsequent nucleophilic substitution reactions.

Derivative TypeGeneral ReactionTypical ReagentsReference
EsterEsterificationCarboxylic acid (Fischer esterification), Acid Chloride, Anhydride researchgate.net
EtherWilliamson Ether Synthesis1. Strong base (e.g., NaH) to form alkoxide, 2. Alkyl halide researchgate.net
Halogenated CompoundHalogenationThionyl chloride (SOCl₂), Hydrochloric acid (HCl), Phosphorus tribromide (PBr₃) google.com

Chemosensory Perception and Olfactory Receptor Interactions of 7 Methyl Oct 6 En 1 Ol

Molecular Basis of Olfactory Receptor Binding

Olfactory receptors are a large family of G-protein coupled receptors (GPCRs) responsible for detecting a wide array of odorant molecules. The binding of an odorant like 7-methyl-oct-6-en-1-ol to an OR is a highly specific event, governed by the three-dimensional structure of both the ligand and the receptor's binding pocket.

Direct experimental data on the specific olfactory receptors that bind to this compound and their binding affinities are not extensively documented in publicly available research. However, insights can be drawn from studies on structurally related and well-characterized monoterpenoid alcohols, such as citronellol (B86348). It is hypothesized that this compound, as a structural analog of citronellol, interacts with a subset of ORs that recognize linear C10 terpenoids with a terminal hydroxyl group.

The specificity of these interactions is crucial for odor discrimination. Even subtle changes in the molecular structure of an odorant can lead to significant differences in its binding profile to the vast repertoire of ORs, resulting in a distinct perceived odor. For instance, different stereoisomers of the same compound can exhibit varied binding affinities for the same receptor, leading to different scent perceptions.

Table 1: Putative Olfactory Receptor Interactions for this compound and Related Compounds

CompoundPutative Receptor FamilyPredicted Binding AffinityNotes
This compoundTerpenoid-sensitive ORsModerate to HighBased on structural similarity to citronellol.
(+)-CitronellolORs with preference for specific stereoisomersHighElicits a characteristic citrus-like scent. rsc.org
(-)-CitronellolORs with preference for specific stereoisomersHighAssociated with a fresh, floral, rose-like odor. rsc.org

This table is predictive and based on data from structurally similar compounds. Direct experimental data for this compound is needed for confirmation.

The relationship between the chemical structure of this compound and its perceived odor is a key area of study. SAR studies in olfaction aim to understand how modifications to a molecule's structure affect its scent. For monoterpenoid alcohols, key structural features influencing odor include:

Carbon Chain Length and Branching: The C8 backbone of this compound is a determinant of its general odor class. The position of the methyl group at the 7th carbon is critical for its specific odor profile.

The Hydroxyl Group: The presence and position of the hydroxyl group are primary determinants of the "alcoholic" and often "floral" or "fruity" character of the scent.

Stereochemistry: As observed with citronellol, the stereochemistry at chiral centers can dramatically alter the perceived scent. rsc.orgperfumerflavorist.comwordpress.com While this compound is achiral, this principle highlights the high degree of selectivity of olfactory receptors.

Studies on related compounds like citronellol demonstrate that the R-enantiomer has a citrusy, citronella-like odor, while the S-enantiomer possesses a floral, rose-like scent. perfumerflavorist.com This enantioselectivity suggests that the olfactory receptors interacting with these compounds have chiral binding pockets that can differentiate between the two mirror-image forms.

Neuroethological Responses in Model Organisms

The perception of this compound can elicit specific behavioral responses in various organisms, particularly insects, where olfaction plays a critical role in foraging, mating, and avoiding predators.

Behavioral assays are employed to determine the attractive or repellent nature of an odorant to an organism. While specific studies on this compound are limited, research on the closely related compound citronellol provides valuable insights. Citronellol is known to act as a repellent for some insects, such as mosquitoes, while being an attractant for others, like certain mite species. rsc.org It is plausible that this compound could elicit similar, though likely distinct, behavioral responses.

Electrophysiological techniques, such as electroantennography (EAG) and single-sensillum recording (SSR), are used to measure the responses of olfactory sensory neurons (OSNs) to specific odorants. These techniques can quantify the level of neuronal activation in response to a compound like this compound. While direct electrophysiological data for this specific compound is scarce, studies on other monoterpenoids have shown that OSNs in insects and other animals exhibit varying degrees of sensitivity and specificity to different structural analogs.

Table 2: Summary of Expected Electrophysiological and Behavioral Responses to this compound in Model Organisms

OrganismTechniqueExpected ResponseRationale
Mosquitoes (e.g., Aedes aegypti)Behavioral Assay (Olfactometer)Potential RepellencyBased on the known repellent effects of the structurally similar citronellol. rsc.org
Honeybees (e.g., Apis mellifera)Electroantennography (EAG)Antennal DepolarizationMonoterpenoids are common floral cues, suggesting bees would have receptors for such compounds.
Mites (e.g., Spider Mites)Behavioral Assay (Two-choice arena)Potential AttractionCitronellol can act as an attractant for some mite species. rsc.org

This table presents expected outcomes based on research with analogous compounds. Experimental validation for this compound is required.

Upon binding of this compound to an OR, a conformational change in the receptor is induced, activating an associated G-protein. This initiates an intracellular signaling cascade, typically involving the production of second messengers like cyclic AMP (cAMP) or inositol (B14025) trisphosphate (IP3). This cascade ultimately leads to the opening of ion channels, depolarization of the OSN, and the generation of an action potential.

The pattern of activated OSNs, each expressing a specific type of OR, forms a "scent map" in the olfactory bulb of the brain. The brain then integrates these patterns to create the perception of a particular odor. The specific neural pathways and processing centers involved in the perception of this compound are expected to be consistent with those for other monoterpenoid alcohols, though the precise pattern of activation would be unique to this molecule.

Further research is necessary to elucidate the exact olfactory receptors that bind to this compound, the precise neural code it generates, and the full range of behavioral responses it elicits in different species.

Advanced Analytical and Spectroscopic Methodologies for 7 Methyl Oct 6 En 1 Ol

Chromatographic Separation and Quantification Techniques.

Chromatographic methods are fundamental in isolating 7-Methyl-oct-6-en-1-ol from complex matrices and assessing its purity. The selection between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Purity Assessment.

Gas Chromatography (GC) is the predominant technique for the analysis of volatile compounds such as this compound. scioninstruments.comcannabissciencetech.com Its suitability stems from the compound's ability to be vaporized without decomposition. For quantitative analysis, a Flame Ionization Detector (FID) is commonly employed due to its high sensitivity to hydrocarbons and a broad linear range. scioninstruments.comtheharvestercompany.com When coupled with Mass Spectrometry (GC-MS), it provides both quantification and structural identification. theharvestercompany.com The separation is typically achieved on a capillary column with a specific stationary phase, where retention time is used for identification and peak area for quantification.

High-Performance Liquid Chromatography (HPLC) is generally reserved for non-volatile or thermally labile compounds. researchgate.netencorelabs.com While less common for simple terpene alcohols, HPLC can be utilized, particularly when analyzing complex mixtures that contain both volatile and non-volatile components. chromatographyonline.com The separation in HPLC is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. A significant challenge in using HPLC for compounds like this compound is the choice of a suitable detector, as it lacks a strong UV chromophore.

Table 1: Comparison of Typical GC and HPLC Parameters for Terpene Alcohol Analysis

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Partitioning between a liquid mobile phase and a solid stationary phase.
Typical Column Capillary column (e.g., DB-5, HP-INNOWax). Reversed-phase column (e.g., C18, C8).
Mobile Phase Inert gas (e.g., Helium, Nitrogen, Hydrogen). Solvent mixture (e.g., Acetonitrile/Water, Methanol/Water).
Detector Flame Ionization Detector (FID), Mass Spectrometry (MS). UV-Vis Detector, Refractive Index Detector (RID), MS.
Suitability High for volatile and thermally stable compounds like this compound. cannabissciencetech.com Low, but applicable for complex mixtures or non-volatile derivatives. encorelabs.com

Development of Advanced Columns and Hyphenated Techniques (e.g., GCxGC).

To overcome the limitations of single-column chromatography, especially in complex samples containing isomers and other closely related compounds, advanced techniques are employed. The development of specialized GC columns with more polar stationary phases can improve the separation of terpene alcohols from other components. encorelabs.com

Hyphenated techniques, which combine two or more analytical methods, have revolutionized the analysis of volatile compounds. nih.gov The coupling of chromatography with mass spectrometry (e.g., GC-MS, LC-MS) is a cornerstone of modern analytical chemistry, providing unparalleled sensitivity and specificity. fiveable.me

Comprehensive two-dimensional gas chromatography (GCxGC) is a particularly powerful technique for separating highly complex mixtures. tandfonline.com In GCxGC, the effluent from a primary GC column is sequentially trapped and then rapidly injected onto a second, shorter column with a different stationary phase. researchgate.net This process generates a two-dimensional chromatogram with significantly enhanced peak capacity and resolution, making it ideal for the detailed analysis of essential oils or environmental samples where this compound might be present. researchgate.nettandfonline.com

Spectroscopic Characterization and Structural Elucidation.

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of this compound.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis.

Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₉H₁₈O, corresponding to a molecular weight of approximately 142.24 g/mol . nih.gov

In a typical Electron Ionization (EI) mass spectrum, the molecule undergoes ionization followed by fragmentation. The resulting fragmentation pattern is a unique fingerprint that aids in identification. For this compound, characteristic fragments would arise from the loss of water (M-18), the loss of a methyl group (M-15), and cleavage at various points along the alkyl chain. The analysis of these fragments allows for the reconstruction of the molecular structure.

Table 2: Predicted Key Mass Spectrometry (EI-MS) Fragments for this compound

m/z (mass-to-charge ratio) Ion Description
142 [C₉H₁₈O]⁺ Molecular Ion (M⁺)
127 [M-CH₃]⁺ Loss of a methyl group
124 [M-H₂O]⁺ Loss of water
69 [C₅H₉]⁺ Cleavage at C4-C5 bond
43 [C₃H₇]⁺ Isopropyl cation
41 [C₃H₅]⁺ Allyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. springernature.com Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the this compound molecule can be determined.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. Key signals would include a triplet for the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH), a triplet for the vinylic proton (-CH=), and singlets for the two methyl groups on the double bond.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show nine distinct signals, including a peak for the carbon bearing the hydroxyl group (~62 ppm), two peaks in the olefinic region (~124 and 131 ppm), and distinct signals for the other aliphatic carbons. nih.gov DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. ruc.dk

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

Atom Position ¹H Chemical Shift (δ) ¹³C Chemical Shift (δ)
C1 (-CH₂OH) ~3.6 (t) ~62.9
C2 (-CH₂-) ~1.5 (m) ~32.6
C3 (-CH₂-) ~1.4 (m) ~25.8
C4 (-CH₂-) ~2.0 (q) ~29.3
C5 (-CH₂-) ~1.9 (m) ~37.5
C6 (=CH-) ~5.1 (t) ~124.5
C7 (=C(CH₃)₂) - ~131.3
C8 (-CH₃) ~1.7 (s) ~25.7
C9 (-CH₃) ~1.6 (s) ~17.6
-OH Variable -

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule by probing their vibrational modes. For this compound, the key functional groups are the hydroxyl (-OH) and the alkene (C=C) groups.

The IR spectrum would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A strong band around 1050-1150 cm⁻¹ would indicate the C-O stretch. The presence of the double bond would be confirmed by a C=C stretching vibration around 1670 cm⁻¹ and a =C-H out-of-plane bending vibration around 835 cm⁻¹. nih.gov

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3330 (broad) O-H stretch Alcohol (-OH)
~2925 (strong) C-H stretch (sp³) Alkane (-CH₂, -CH₃)
~1670 (medium) C=C stretch Alkene (C=C)
~1450 C-H bend Alkane (-CH₂)
~1375 C-H bend Methyl (-CH₃)
~1058 (strong) C-O stretch Primary Alcohol (C-OH)
~835 (medium) =C-H bend (out-of-plane) Trisubstituted Alkene

Compound Index

Table 5: List of Chemical Compounds Mentioned

Compound Name
This compound
Helium
Nitrogen
Hydrogen
Acetonitrile

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to predict and understand the behavior of molecules at an atomic level. For a compound like this compound, these methods can provide insights that are complementary to experimental data, offering a deeper understanding of its chemical and biological properties.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of this compound. DFT methods calculate the electron density of a molecule to determine its energy and other properties.

Electronic Structure: By solving the Kohn-Sham equations, DFT can map the distribution of electrons within the molecule. This allows for the visualization of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. For this compound, the locations of HOMO and LUMO would likely be concentrated around the carbon-carbon double bond and the hydroxyl group, respectively, as these are the most reactive sites.

Reactivity Prediction: DFT calculations can predict various reactivity descriptors. The electrostatic potential map, for instance, would reveal the electron-rich and electron-poor regions of this compound, indicating sites susceptible to electrophilic and nucleophilic attack. The hydroxyl group's oxygen atom would be an electron-rich site, while the hydrogen of the hydroxyl group and the carbons of the double bond would be relatively electron-poor. Fukui functions can also be calculated to more precisely identify the sites for nucleophilic, electrophilic, and radical attacks.

A hypothetical data table summarizing the kind of results obtainable from a DFT study on this compound is presented below.

Calculated Property Hypothetical Value Interpretation
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.
LUMO Energy1.2 eVEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
HOMO-LUMO Gap7.7 eVIndicates high kinetic stability and low reactivity.
Dipole Moment1.8 DReflects the polarity of the molecule, arising from the hydroxyl group.
Electron Affinity1.1 eVEnergy released when an electron is added.
Ionization Potential6.4 eVEnergy required to remove an electron.

Note: The values in this table are hypothetical and serve to illustrate the output of DFT calculations.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with other molecules.

Conformational Analysis: Due to the presence of several single bonds, this compound can adopt a multitude of conformations. MD simulations can explore these different spatial arrangements by simulating the molecule's movement in a solvent (like water or an organic solvent) at a given temperature and pressure. By analyzing the simulation trajectory, one can identify the most stable (lowest energy) conformations and the energy barriers between them. This information is crucial as the conformation of a molecule often dictates its biological activity. For this compound, the orientation of the hydrophobic alkyl chain relative to the polar hydroxyl group would be a key conformational feature.

Intermolecular Interactions: MD simulations can also model how this compound interacts with other molecules, such as solvent molecules or biological macromolecules like proteins. By calculating the interaction energies (van der Waals, electrostatic), it is possible to understand the nature and strength of these interactions. For instance, the hydroxyl group of this compound would be expected to form hydrogen bonds with polar molecules, while the alkyl chain would engage in hydrophobic interactions.

A representative data table for findings from an MD simulation is shown below.

Simulation Parameter Hypothetical Observation Significance
Predominant Dihedral Angle (C5-C6)gauche (-60°) and anti (180°)Identifies the most stable rotational isomers around a key bond.
Radius of Gyration4.2 ÅProvides a measure of the molecule's compactness.
Solvent Accessible Surface Area (SASA)150 ŲIndicates the extent of the molecule's exposure to the solvent.
Hydrogen Bonds with Water (average)2.5Quantifies the interaction of the polar head group with an aqueous environment.

Note: The values in this table are for illustrative purposes and represent typical outputs from MD simulations.

In silico methods use computational models to predict the biological activities of a molecule without the need for laboratory experiments. These approaches are particularly useful in the early stages of drug discovery and for assessing the potential toxicity of compounds.

Predicting Biological Activities: Quantitative Structure-Activity Relationship (QSAR) models are a common in silico tool. These models are built by correlating the chemical structures of a set of compounds with their known biological activities. Once a reliable model is established, the biological activity of a new compound like this compound can be predicted based on its structural features (descriptors). For example, its potential as an antimicrobial or anti-inflammatory agent could be assessed by using relevant QSAR models.

Receptor Binding: Molecular docking is a key in silico technique used to predict how a small molecule (ligand), such as this compound, binds to a specific receptor, typically a protein. The method involves placing the ligand in the binding site of the receptor in various orientations and conformations and then scoring the resulting complexes based on their binding energy. This can help identify potential biological targets for this compound and elucidate its mechanism of action at a molecular level. For instance, docking studies could explore its binding to olfactory receptors or enzymes involved in metabolic pathways.

Below is a hypothetical table summarizing potential in silico predictions for this compound.

Prediction Type Predicted Target/Activity Predicted Score/Value Implication
QSARAntibacterial Activity (MIC)50 µg/mLSuggests potential moderate antibacterial properties.
Molecular DockingOlfactory Receptor OR1A1-7.2 kcal/molIndicates a favorable binding affinity, suggesting it may contribute to a specific scent.
ADMET PredictionBlood-Brain Barrier PermeabilityLowPredicts limited ability to cross into the central nervous system.
Toxicity PredictionAmes MutagenicityNegativeSuggests a low likelihood of being mutagenic.

Note: The data presented in this table are hypothetical and intended to exemplify the types of predictions made using in silico tools.

Emerging Research Directions and Future Perspectives for 7 Methyl Oct 6 En 1 Ol

Discovery of Novel Biocatalytic Pathways for Sustainable Production

The pursuit of green chemistry principles has spurred significant interest in developing biocatalytic methods for producing valuable chemicals like 7-methyl-oct-6-en-1-ol. researchgate.netnih.gov Traditional chemical synthesis often involves harsh conditions, low selectivity, and the generation of hazardous byproducts. researchgate.net Biocatalysis, utilizing enzymes or whole-cell systems, offers a more sustainable alternative with high efficiency, selectivity, and milder reaction conditions. researchgate.netresearchgate.net

Current research focuses on discovering and engineering enzymes, such as oxidoreductases and lipases, for the synthesis of complex chiral molecules. researchgate.netrsc.org These biocatalysts can be sourced from various microorganisms and optimized through protein engineering and directed evolution to enhance their activity, stability, and substrate specificity. rsc.orgmdpi.com For instance, alcohol dehydrogenases (ADHs) are being explored for the stereoselective reduction of corresponding ketones or aldehydes to produce specific alcohol isomers. acs.org The development of multi-enzyme cascade reactions, where several enzymatic steps are combined in a single pot, further increases the efficiency of biocatalytic processes. researchgate.netacs.org

The table below illustrates potential enzymatic reactions that could be harnessed for the production of this compound and related compounds.

Enzyme ClassPotential ReactionRelevance to this compound Production
Alcohol Dehydrogenase (ADH) Reduction of 7-methyl-oct-6-en-1-alDirect synthesis of the target alcohol from its corresponding aldehyde.
Lipase Esterification/TransesterificationCan be used for the resolution of racemic mixtures to obtain specific enantiomers of the alcohol. rsc.orgmdpi.com
P450 Monooxygenase Hydroxylation of 7-methyloct-6-eneIntroduction of a hydroxyl group at the C1 position of a hydrocarbon backbone.

Recent advancements have also focused on the use of whole-cell biocatalysts, which can be more cost-effective as they eliminate the need for enzyme purification. acs.org Furthermore, the integration of biocatalysis with green reaction media, such as bio-based solvents, is being investigated to create entirely sustainable production systems. nih.gov

Unraveling Undiscovered Biological Functions and Ecological Roles

This compound is part of a diverse class of volatile organic compounds (VOCs) that play crucial roles in chemical communication across the natural world. mdpi.com While some of its functions are known, ongoing research aims to uncover its more subtle and previously unknown biological activities and ecological significance.

In the context of plant-insect interactions, VOCs like this compound can act as semiochemicals, mediating behaviors such as host plant location, oviposition, and attraction of natural enemies of herbivores. mdpi.comresearchgate.net Plants can produce a variety of secondary metabolites, including terpenoids and their derivatives, as a defense against herbivores. researchgate.net The emission of specific VOCs can change when a plant is attacked, creating a chemical signature that can be detected by other organisms in the ecosystem. mdpi.com

Research suggests that related compounds, such as other octenol derivatives, are involved in attracting insects and can influence their feeding and egg-laying behaviors. For example, 1-octen-3-ol, a well-studied fungal volatile, is known to attract biting insects like mosquitoes. ebi.ac.uk It is plausible that this compound has similar or related functions in different ecological contexts, potentially acting as an attractant or repellent for specific insect species. The compound has been identified in studies of potential semiochemicals from birds, suggesting a role in animal communication as well. oup.com

The table below summarizes known and potential ecological roles of related volatile compounds, providing a framework for future investigations into this compound.

Organism TypePotential Role of Related VolatilesPotential Relevance for this compound
Insects Pheromones, Kairomones (attractants/repellents), Allomones (defense) researchgate.netplos.orgCould act as a component of an insect pheromone blend or as a cue for host plant selection.
Plants Defense against herbivores, attraction of pollinators or predators of herbivores mdpi.comMay be released by plants upon herbivore damage to attract parasitic wasps or other natural enemies.
Fungi Antifeedant, signaling molecule ebi.ac.ukCould be produced by fungi and play a role in deterring organisms from feeding on them.
Birds Semiochemical communication oup.comMay be a component of bird plumage or secretions involved in social signaling.

Advanced Chemosensory Research in Diverse Biological Systems

The detection of volatile compounds like this compound is mediated by olfactory systems, which rely on a vast array of olfactory receptors (ORs). frontiersin.org Advanced chemosensory research seeks to understand how these receptors recognize specific molecules and how the resulting neural signals are processed to elicit a behavioral response. nih.gov

Olfactory receptor neurons (ORNs), housed in sensory structures like antennae in insects, are specialized to respond to particular chemical cues. frontiersin.orgnih.gov Techniques such as single-sensillum recording (SSR) and gas chromatography-electroantennographic detection (GC-EAD) allow researchers to identify which specific neurons respond to a given compound and to characterize the nature of that response (e.g., excitation or inhibition). plos.orgmdpi.com Studies have shown that a single odorant can excite some neurons while inhibiting others, and the temporal dynamics of these responses are crucial for odor coding. nih.govyale.edu

The specificity of ORs is a key area of investigation. Even closely related molecules can elicit different responses from the same receptor, and different receptors can have varying affinities for the same molecule. unil.ch Research on model organisms like Drosophila melanogaster has revealed that changes in the amino acid sequence of an OR can alter its tuning and sensitivity to specific odorants. unil.ch This highlights the evolutionary plasticity of chemosensory systems.

Future research on this compound will likely involve screening it against a panel of ORs from various species to deorphanize receptors and understand its sensory impact. This could involve expressing ORs in heterologous systems, such as Xenopus oocytes or human cell lines, and then measuring their response to the compound. physiology.org Such studies will provide a molecular-level understanding of how this specific alcohol is perceived by different organisms.

Research TechniqueApplication in Chemosensory ResearchRelevance for this compound
Gas Chromatography-Electroantennography (GC-EAD) Identifies which volatile compounds in a mixture elicit a response from an insect's antenna. plos.orgmdpi.comCan determine if this compound is an active component in natural scent blends (e.g., from plants or insects).
Single-Sensillum Recording (SSR) Measures the electrical activity of individual olfactory receptor neurons in response to specific odorants. oup.comCan characterize the specific neuronal response (excitatory, inhibitory) to this compound and its isomers.
Calcium Imaging Visualizes the activity of populations of olfactory neurons in the brain. unil.chCan map the spatial patterns of neural activation in the brain in response to this compound.
Heterologous Expression of Olfactory Receptors Allows for the functional characterization of specific ORs in a controlled in vitro system. physiology.orgCan identify the specific receptors that bind to this compound and determine their binding affinity.

Development of Environmentally Benign Applications based on its Natural Roles

The natural functions of this compound and related compounds as semiochemicals offer significant potential for the development of environmentally friendly technologies, particularly in sustainable agriculture and bio-based materials.

In pest management, there is a growing demand for alternatives to broad-spectrum synthetic pesticides. rivm.nl Biopesticides, which can include semiochemicals, offer a more targeted and ecologically sound approach. rivm.nl If this compound is found to be an attractant for a particular pest insect, it could be used in "attract-and-kill" strategies or for monitoring pest populations. Conversely, if it acts as a repellent, it could be deployed to protect crops. For example, herbivore-induced plant volatiles have been shown to attract natural enemies of pests, and some compounds can increase the effectiveness of sex pheromone lures in trapping male moths. plos.org

The potential applications are not limited to pest control. The structural properties of this compound, as a C9 alcohol, could also make it a candidate for use as a building block in the synthesis of bio-based polymers or other materials. Its functional group (a primary alcohol) allows for a range of chemical modifications, such as esterification, to create new molecules with desired properties. Research into oleochemicals, which are derived from natural fats and oils, is exploring the enzymatic modification of fatty acids and alcohols to produce high-value products like lubricants and polyesters. mdpi.com

The table below outlines potential environmentally benign applications for this compound.

Application AreaPotential Use of this compoundRationale and Supporting Evidence
Sustainable Pest Management Attractant in insect traps; Repellent to protect crops; Synergist for other semiochemicals.Related compounds are known to attract or repel insects and can enhance the efficacy of pheromone traps. plos.orgrivm.nlresearchgate.net
Bio-based Materials Monomer for polymer synthesis; Precursor for specialty chemicals.The alcohol functional group allows for polymerization and other chemical transformations to create new materials. mdpi.com
Flavor and Fragrance Industry Component in fragrance formulations.Many related terpenoid alcohols are used in the flavor and fragrance industry for their characteristic scents.

Further research into the biological activity and chemical properties of this compound is essential to fully realize its potential in these and other emerging applications.

Q & A

Q. What are the standard methods for characterizing the structural identity and purity of 7-Methyl-oct-6-en-1-ol?

Characterization involves a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s double bond position and branching, while Infrared (IR) spectroscopy validates the hydroxyl group. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) ensures purity (>95% by area normalization). For novel syntheses, elemental analysis (C, H, O) and comparison with published spectral data (e.g., CAS 646-17-3 ) are essential. Experimental protocols must comply with reproducibility standards, including detailed descriptions of instrumentation parameters .

Q. How can researchers optimize synthetic pathways for 7-Methyl-opt-6-en-1-ol?

Key steps include selecting catalysts (e.g., acid-mediated cyclization or transition-metal catalysts for stereocontrol) and optimizing reaction conditions (temperature, solvent polarity). For example, allylic alcohol precursors can undergo controlled oxidation or isomerization. Post-synthesis, purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradients) is critical. Purity validation should follow guidelines requiring at least two orthogonal analytical methods (e.g., GC-MS and NMR) .

Advanced Research Questions

Q. How can stereochemical ambiguities in this compound be resolved, particularly for enantiomeric forms?

The compound’s stereoisomerism (e.g., E/Z isomerism at the double bond) requires chiral separation techniques. Chiral Gas Chromatography (GC) with β-cyclodextrin columns or High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (e.g., cellulose derivatives) can isolate enantiomers. Circular Dichroism (CD) spectroscopy or X-ray crystallography (for crystalline derivatives) confirms absolute configuration. Computational modeling (DFT calculations) may predict stability differences between isomers .

Q. What methodologies are recommended for studying the biological activity of this compound, given limited existing data?

Begin with in vitro assays to assess antimicrobial or cytotoxic effects. For example:

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anti-inflammatory activity : ELISA-based quantification of cytokines (e.g., TNF-α, IL-6) in macrophage cell lines (e.g., RAW 264.7).
  • Synergy studies : Combine with known bioactive agents to evaluate potentiation effects. Ensure dose-response curves and statistical validation (ANOVA, p<0.05). Include controls for solvent interference (e.g., DMSO) .

Q. How can researchers address contradictions in reported physical properties (e.g., boiling point, stability) of this compound?

Discrepancies may arise from impurities or isomer mixtures. Reproduce measurements under standardized conditions (e.g., atmospheric pressure for boiling point). For stability, conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Cross-validate findings against databases like NIST Chemistry WebBook .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plant extracts)?

Volatility and low abundance require sensitive methods:

  • Headspace Solid-Phase Microextraction (HS-SPME) : Preconcentrates volatile analytes before GC-MS.
  • Derivatization : Convert hydroxyl groups to trimethylsilyl ethers for enhanced GC stability.
  • Internal standards : Use deuterated analogs (e.g., d₃-7-Methyl-oct-6-en-1-ol) to correct for matrix effects .

Q. How should researchers design experiments to investigate the compound’s stability under varying storage conditions?

Adopt a factorial design varying temperature (-20°C to 25°C), light exposure (amber vs. clear vials), and atmosphere (N₂ vs. air). Monitor degradation via HPLC-UV at intervals (0, 1, 3, 6 months). Kinetic modeling (Arrhenius equation) predicts shelf life. For light sensitivity, use photostability chambers (ICH Q1B guidelines) .

Methodological and Ethical Considerations

Q. How can researchers ensure reproducibility of studies involving this compound?

  • Detailed experimental protocols : Specify catalyst loadings, solvent grades, and purification thresholds.
  • Data transparency : Share raw spectra, chromatograms, and computational input files via repositories (e.g., Zenodo).
  • Negative results reporting : Document failed syntheses or inactive bioassays to prevent redundant efforts .

Q. What ethical guidelines apply to studies using this compound?

  • Data ownership : Define authorship contributions and IP rights in collaborative projects.
  • Hazard mitigation : Adopt OSHA-compliant PPE (gloves, goggles) and fume hoods for volatile handling .
  • Environmental compliance : Dispose of waste via certified contractors to prevent ecological release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.